molecular formula C17H37N2O+ B12057359 Tetrabutylammonium cyanate, technical

Tetrabutylammonium cyanate, technical

Cat. No.: B12057359
M. Wt: 285.5 g/mol
InChI Key: PEFQHPVDKJBRFF-UHFFFAOYSA-N
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Description

Tetrabutylammonium cyanate (TBAC) is a chemical compound with the molecular formula (CH₃CH₂CH₂CH₂)₄N(OCN) . It is also known as tetrabutylammonium isocyanate or tetrabutylammonium oxycyanide. The compound has a molecular weight of 284.48 g/mol and the Beilstein registry number 5671059. Its CAS number is 39139-87-2 .

Preparation Methods

Synthetic Routes:: TBAC can be synthesized through various routes. One common method involves the reaction of tetrabutylammonium chloride with silver cyanate (AgOCN). The reaction proceeds as follows:

TBAC+AgOCNTBACNCO+AgCl\text{TBAC} + \text{AgOCN} \rightarrow \text{TBACNCO} + \text{AgCl} TBAC+AgOCN→TBACNCO+AgCl

Reaction Conditions:: The reaction typically occurs in an organic solvent, such as acetonitrile or dichloromethane, at room temperature or slightly elevated temperatures.

Industrial Production:: TBAC is not produced on a large industrial scale. it serves as an intermediate in the synthesis of other compounds.

Chemical Reactions Analysis

TBAC participates in various chemical reactions:

    Substitution Reactions: TBAC can undergo nucleophilic substitution reactions, where the cyanate group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: TBAC may participate in redox reactions, although its primary role lies in catalysis rather than direct oxidation or reduction.

    Common Reagents and Conditions: Reactions involving TBAC often use mild conditions and organic solvents.

Major Products:: The major products formed from TBAC reactions depend on the specific nucleophiles or reactants involved. These can include substituted isocyanates, ureas, or other derivatives.

Scientific Research Applications

TBAC finds applications in scientific research across various fields:

    Catalysis: TBAC serves as a catalyst in polymer synthesis and other material creation.

    Peptide Synthesis: It facilitates peptide bond formation.

    Enzyme Inhibition Studies: TBAC has been used to study enzyme inhibition mechanisms.

    Metabolic Processes: Researchers explore its role in metabolic pathways.

Mechanism of Action

TBAC’s mechanism of action primarily involves its catalytic properties. It enhances reactions by providing a suitable environment for specific transformations. Molecular targets and pathways vary based on the specific reactions it catalyzes.

Comparison with Similar Compounds

TBAC’s uniqueness lies in its role as a versatile catalyst. While there are related compounds, such as tetrabutylammonium cyanide (TBACN), TBAC’s specific applications set it apart.

Properties

Molecular Formula

C17H37N2O+

Molecular Weight

285.5 g/mol

IUPAC Name

cyanic acid;tetrabutylazanium

InChI

InChI=1S/C16H36N.CHNO/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1-3/h5-16H2,1-4H3;3H/q+1;

InChI Key

PEFQHPVDKJBRFF-UHFFFAOYSA-N

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C(#N)O

Origin of Product

United States

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